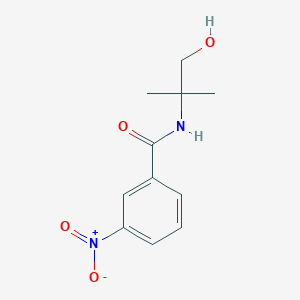

N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

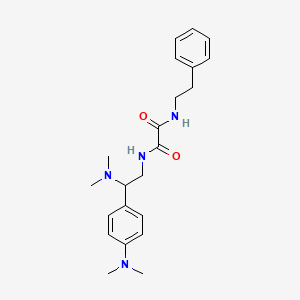

“N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide” is a compound that was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The importance of this compound lies in its possession of an N, O-bidentate directing group . Such a structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions .

Synthesis Analysis

The title compound, this compound, was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The synthesized target compound was fully characterized by various spectroscopic methods (1H NMR, 13C NMR, IR, GC-MS), its composition confirmed by elemental analysis, and its structure determined and confirmed by X-ray analysis .Molecular Structure Analysis

The molecular structure of the compound was determined and confirmed by X-ray analysis . The compound possesses an N, O-bidentate directing group . This structural motif is potentially suitable for metal-catalyzed C–H bond functionalization reactions .Chemical Reactions Analysis

The compound is potentially suitable for metal-catalyzed C–H bond functionalization reactions . Functionalization of C–H bonds has risen to be a powerful method for the transformation of inert C–H bonds into reactive ones . The Lewis-base-contained directing groups promote formation of cyclometallated complexes via chelation-assistance thus setting the stage for C–H bond functionalization .Physical And Chemical Properties Analysis

The compound has a linear formula of C12H17NO2 . Its molecular weight is 207.275 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

Bioreductive Drug Research

N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide shows promise in bioreductive drug research, particularly in targeting hypoxic cells. It undergoes enzymatic reduction in hypoxic conditions, making it selectively toxic to these cells. This characteristic is explored in the development of novel hypoxia-selective cytotoxins for cancer therapy, where the compound's reduction chemistry is pivotal in generating toxic products in hypoxic tumor cells (Palmer et al., 1995).

Synthesis and Structural Analysis

The compound has been synthesized and characterized using various spectroscopic methods, confirming its structure and highlighting its potential as an N,O-bidentate directing group. This feature is useful for metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).

Exploration in Polymer and Materials Science

The compound's derivatives, such as those with o-nitrobenzyl groups, are extensively used in polymer and materials science. They allow for the modification of polymer properties through irradiation, enabling applications in photodegradable hydrogels, copolymers, and thin-film patterning (Zhao et al., 2012).

Pharmaceutical Development

Its derivatives have been investigated in pharmaceutical development, such as in the synthesis of antiarrhythmic agents. These studies focus on understanding the structure-activity relationship and identifying potential lead drugs for further pharmacological and toxicological studies (Likhosherstov et al., 2014).

Investigations in Vibrational Spectroscopy

The nature of intra- and intermolecular hydrogen bonding in derivatives of this compound has been examined using vibrational spectroscopy techniques. This research provides insights into the molecular interactions and structure-function relationships of the compound (Brela et al., 2012).

Mécanisme D'action

Target of Action

The primary target of N-(2-hydroxy-1,1-dimethylethyl)-3-nitrobenzamide is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in the intracellular signaling pathways of many immune cells, and its inhibition can lead to various downstream effects.

Mode of Action

The compound interacts with its target, the Tyrosine-protein kinase SYK, by binding to it . .

Biochemical Pathways

The inhibition of Tyrosine-protein kinase SYK can potentially affect multiple signaling pathways in immune cells

Result of Action

Given its target, it is likely that the compound could have effects on immune cell signaling, potentially influencing immune responses .

Propriétés

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,7-14)12-10(15)8-4-3-5-9(6-8)13(16)17/h3-6,14H,7H2,1-2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULOSRLXJMGQBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Aminocycloheptyl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide;dihydrochloride](/img/structure/B2863671.png)

![1-[1-(9-Methylpurin-6-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2863676.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2863680.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)pivalamide](/img/structure/B2863681.png)

![Cyclohexyl 2-cyano-2-[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2863686.png)

![6-fluoro-1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2863687.png)

![3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2863689.png)

![2-chloro-N~1~-[2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B2863691.png)